molecular formula C6H8OS B1268094 1-(Furan-2-yl)ethane-1-thiol CAS No. 96631-04-8

1-(Furan-2-yl)ethane-1-thiol

Cat. No.: B1268094
CAS No.: 96631-04-8
M. Wt: 128.19 g/mol
InChI Key: PIIMQPHZYYVEMS-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)ethane-1-thiol: is an organic compound belonging to the class of heteroaromatic compounds. It consists of a furan ring substituted with a mercaptoethyl group at the second position. The molecular formula of this compound is C₆H₈OS, and it has a molecular weight of 128.192 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of furan with 1-mercaptoethanol under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-mercaptoethanol is replaced by the furan ring .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the yield and efficiency of the reaction. Catalysts such as palladium or gold can be employed to facilitate the cyclization of suitable precursors into the desired furan derivative .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemistry: In chemistry, 1-(Furan-2-yl)ethane-1-thiol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antioxidant properties .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases .

Industry: Industrially, this compound is used in the production of flavors and fragrances. Its sulfur-containing structure contributes to its unique aroma, making it valuable in the food and beverage industry .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, such as antimicrobial activity and antioxidant properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a furan ring and a mercaptoethyl group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

1-(furan-2-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(8)6-3-2-4-7-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIMQPHZYYVEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308532
Record name α-Methyl-2-furanmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96631-04-8
Record name α-Methyl-2-furanmethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96631-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-2-furanmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furanmethanethiol, α-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-Mercaptoethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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